molecular formula C17H14FN3OS2 B2516626 N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)-2-(thiophen-2-yl)acetamide CAS No. 1021253-04-2

N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)-2-(thiophen-2-yl)acetamide

Cat. No. B2516626
CAS RN: 1021253-04-2
M. Wt: 359.44
InChI Key: HIZUMDANJPWIRZ-UHFFFAOYSA-N
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Description

The compound N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)-2-(thiophen-2-yl)acetamide is a heterocyclic compound that is not directly described in the provided papers. However, the papers do discuss related heterocyclic compounds with potential biological activities. For instance, paper details the synthesis of various heterocyclic derivatives from a cyanoacetamide precursor, which shows the relevance of such structures in medicinal chemistry. Paper describes the synthesis of N-(pyridin-4-yl)-(indol-3-yl)acetamides, indicating the interest in acetamide derivatives as potential therapeutic agents.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from heterocyclic precursors. In paper , the synthesis begins with the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate to yield a key cyanoacetamide precursor. This precursor is then used to create a variety of heterocyclic derivatives, including those with thiophene and pyridine rings, through regioselective attacks and cyclization. The synthetic procedures are noted for their simplicity, often involving one-pot reactions under mild conditions.

Molecular Structure Analysis

While the exact molecular structure of N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)-2-(thiophen-2-yl)acetamide is not discussed, the papers provide insight into the structural features of similar compounds. The presence of heterocyclic rings such as thiophene and pyridine is common, and these structures are known to contribute to the biological activity of the compounds. The acetamide group is another recurring feature that is important for the activity of these molecules .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are diverse and include dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions . These reactions lead to a variety of products with different heterocyclic systems, showcasing the versatility of the cyanoacetamido moiety in the precursor as a reactive site for further transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds synthesized in these studies are not explicitly detailed in the abstracts. However, the antitumor activities of the compounds synthesized in paper were evaluated, and most compounds showed high inhibitory effects on human cancer cell lines, indicating their potential as therapeutic agents. The study in paper focused on the antiallergic properties of N-(pyridin-4-yl)-(indol-3-yl)acetamides, with one compound being significantly more potent than a known antiallergic drug in an assay.

Scientific Research Applications

Anticancer Activity

Research into fluoro substituted compounds has shown promising results in the fight against cancer. For example, derivatives of 6-Fluorobenzo[b]pyran have been synthesized and tested against human cancer cell lines, including lung, breast, and CNS cancer, demonstrating significant anticancer activity at low concentrations compared to reference drugs like 5-fluorodeoxyuridine (Hammam et al., 2005). Additionally, studies on thiazolyl N-benzyl-substituted acetamide derivatives have unveiled Src kinase inhibitory and anticancer activities, showcasing the compound's potential in targeting specific cancer pathways (Fallah-Tafti et al., 2011).

Antitumor Evaluation

The synthesis of various heterocyclic derivatives using a specific cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide precursor has opened new avenues for antitumor evaluations. Many of these compounds have shown high inhibitory effects in vitro against several human tumor cell lines, highlighting the importance of structural diversity for medicinal chemistry (Shams et al., 2010).

Photovoltaic Efficiency and Ligand-Protein Interactions

Compounds similar to N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)-2-(thiophen-2-yl)acetamide have been studied for their potential in dye-sensitized solar cells (DSSCs). The investigation of vibrational spectra, electronic properties, and photochemical modeling of these compounds reveals their capability as photosensitizers, showing good light harvesting efficiency and free energy of electron injection, which could be utilized in photovoltaic cells. Additionally, molecular docking studies indicate the binding interactions of these compounds with biological targets, such as Cyclooxygenase 1 (COX1), suggesting a method to explore their therapeutic potential (Mary et al., 2020).

properties

IUPAC Name

N-[6-[(4-fluorophenyl)methylsulfanyl]pyridazin-3-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3OS2/c18-13-5-3-12(4-6-13)11-24-17-8-7-15(20-21-17)19-16(22)10-14-2-1-9-23-14/h1-9H,10-11H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZUMDANJPWIRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=O)NC2=NN=C(C=C2)SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)-2-(thiophen-2-yl)acetamide

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